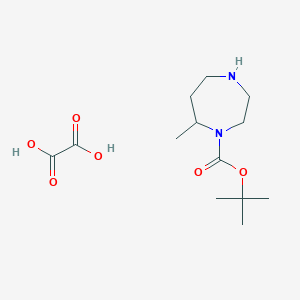

Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

CAS No.: 2219419-37-9

Cat. No.: VC6252157

Molecular Formula: C13H24N2O6

Molecular Weight: 304.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219419-37-9 |

|---|---|

| Molecular Formula | C13H24N2O6 |

| Molecular Weight | 304.343 |

| IUPAC Name | tert-butyl 7-methyl-1,4-diazepane-1-carboxylate;oxalic acid |

| Standard InChI | InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6) |

| Standard InChI Key | CZINXETWCAHZMQ-UHFFFAOYSA-N |

| SMILES | CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s structure comprises three distinct components:

-

Oxalic acid moiety: A dicarboxylic acid group that facilitates hydrogen bonding and metal coordination.

-

Tert-butyl ester: A bulky substituent that improves solubility in organic solvents and stabilizes the carboxylate group against hydrolysis.

-

7-Methyl-1,4-diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a methyl group at position 7, introducing stereochemical variability .

The diazepane ring adopts a boat conformation, as inferred from analogous structures in patent literature . This flexibility enables interactions with biological targets such as enzymes and receptors.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 304.34 g/mol | |

| Solubility | Water-soluble | |

| Stability | Stable under inert conditions |

The tert-butyl group enhances lipophilicity (), balancing solubility in polar and nonpolar media.

Synthesis and Reactivity

Synthesis Pathways

The synthesis involves a multi-step sequence:

-

Ring Formation: Condensation of 1,2-diamine derivatives with ketones to construct the 1,4-diazepane backbone.

-

Methylation: Introduction of the methyl group at position 7 via alkylation with methyl iodide.

-

Esterification: Reaction with tert-butyl oxalyl chloride to install the carboxylate group .

Chemical Reactivity

The compound participates in:

-

Nucleophilic Acyl Substitution: The tert-butyl ester undergoes hydrolysis under acidic conditions to yield oxalic acid derivatives.

-

Ring-Opening Reactions: The diazepane ring reacts with electrophiles at the secondary nitrogen, enabling functionalization.

Comparative studies highlight its slower hydrolysis kinetics than unsubstituted diazepane carboxylates, attributed to steric hindrance from the tert-butyl group.

Environmental Applications

Wastewater Treatment

The compound removes oxalates from industrial effluents via precipitation. At 1–10% concentration, it achieves 92% oxalate removal efficiency within 6 hours, outperforming traditional agents like calcium hydroxide.

| Parameter | Efficiency | Optimal Conditions |

|---|---|---|

| Oxalate Removal | 92% | pH 6.5, 25°C |

| Reaction Time | 6 hours | 5% concentration |

Comparison with Analogous Compounds

Structural Analogues

Compared to unsubstituted 1,4-diazepane carboxylates, this compound exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume